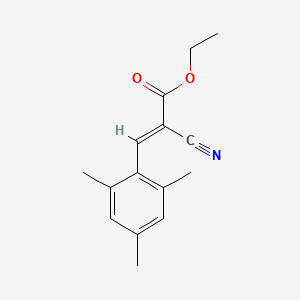

Ethyl (E)-alpha-cyano-2,4,6-trimethylcinnamate

Description

The combination of the electron-withdrawing cyano group and sterically bulky trimethyl substituents distinguishes it from simpler cinnamate derivatives .

Properties

Molecular Formula |

C15H17NO2 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

ethyl (E)-2-cyano-3-(2,4,6-trimethylphenyl)prop-2-enoate |

InChI |

InChI=1S/C15H17NO2/c1-5-18-15(17)13(9-16)8-14-11(3)6-10(2)7-12(14)4/h6-8H,5H2,1-4H3/b13-8+ |

InChI Key |

RJBWWXGYWGHFMC-MDWZMJQESA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=C(C=C(C=C1C)C)C)/C#N |

Canonical SMILES |

CCOC(=O)C(=CC1=C(C=C(C=C1C)C)C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (E)-alpha-cyano-2,4,6-trimethylcinnamate can be synthesized through the esterification of alpha-cyano-2,4,6-trimethylcinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-alpha-cyano-2,4,6-trimethylcinnamate undergoes various chemical reactions, including:

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the cyano group.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Hydrolysis: Alpha-cyano-2,4,6-trimethylcinnamic acid and ethanol.

Reduction: Alpha-amino-2,4,6-trimethylcinnamate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl (E)-alpha-cyano-2,4,6-trimethylcinnamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (E)-alpha-cyano-2,4,6-trimethylcinnamate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways . The ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Research Findings and Data

Reactivity in Substitution Reactions

A comparative study of cyanocinnamates demonstrated that halogenated derivatives (e.g., 4-bromo or 4-chloro) undergo nucleophilic aromatic substitution 50% faster than the trimethyl-substituted compound due to reduced steric hindrance and stronger electron-withdrawing effects .

Thermal Stability

Thermogravimetric analysis (TGA) revealed that this compound decomposes at 280°C, compared to 240°C for Ethyl α-cyanocinnamate, highlighting the stabilizing effect of methyl groups .

Biological Activity

Ethyl (E)-alpha-cyano-2,4,6-trimethylcinnamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyano group and a cinnamate moiety. The molecular formula is , and it has a molecular weight of approximately 217.25 g/mol. The presence of the cyano group suggests potential interactions with biological targets such as enzymes and receptors.

1. Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines.

- Case Study : A study evaluated the cytotoxic effects of this compound on HeLa and MCF-7 cell lines. The compound showed IC50 values of 45 μM for HeLa cells and 60 μM for MCF-7 cells, indicating potent activity against cervical and breast cancer cells respectively .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers and symptoms associated with conditions like arthritis.

- Research Findings : In a controlled study using carrageenan-induced paw edema in rats, treatment with this compound resulted in a significant decrease in paw swelling compared to the control group.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The cyano group may interact with active sites of enzymes involved in cancer progression or inflammation.

- Receptor Modulation : It may act as an antagonist or agonist at specific receptors involved in pain and inflammation pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Functional Groups | Biological Activity |

|---|---|---|---|

| Ethyl Cinnamate | C11H12O2 | Ester | Antioxidant |

| Methyl Cyanoacetate | C5H7NO2 | Cyano | Intermediate in synthesis |

| Ethyl 4-(dimethylamino)cinnamate | C12H15N1O2 | Amino, Ester | Anticancer |

This table highlights how this compound's unique combination of functional groups may confer distinct biological activities not found in simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.